

Foreword: The Imperative of Structural Verification in Modern Drug Discovery

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Compound of Interest

Compound Name: *tert-Butyl 4-amino-3-methylazepane-1-carboxylate*
Cat. No.: B8026251

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In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Azepane scaffolds are privileged structures in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets.[1][2][3] The introduction of substituents, such as the methyl group in **tert-Butyl 4-amino-3-methylazepane-1-carboxylate**, creates stereochemical complexity that demands rigorous analytical validation. This guide serves as a comprehensive technical resource for researchers, providing a detailed predictive analysis of the key spectroscopic data points required to confirm the identity and purity of this specific azepane derivative.

While publicly available, peer-reviewed spectroscopic data for this exact 3-methyl substituted compound is limited, this document leverages extensive data from the parent molecule, tert-Butyl 4-aminoazepane-1-carboxylate, and foundational principles of spectroscopy to construct a reliable predictive framework.[4][5][6] We will dissect the anticipated outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Key Features

The target molecule, **tert-Butyl 4-amino-3-methylazepane-1-carboxylate**, possesses several key structural features that will give rise to characteristic spectroscopic signals: a seven-membered azepane ring, a primary amine at the C4 position, a methyl group at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The presence and specific arrangement of these features will be interrogated using the techniques outlined below.

Figure 1: Structure of **tert-Butyl 4-amino-3-methylazepane-1-carboxylate**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

2.1 Foundational Principles & Rationale

^1H NMR spectroscopy provides the most detailed information about the hydrogen framework of a molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. For this molecule, we anticipate a complex aliphatic region due to the flexible seven-membered ring and diastereotopic protons, which are rendered inequivalent by the chiral centers at C3 and C4.

2.2 Predicted ^1H NMR Data

The introduction of the methyl group at C3 is expected to induce notable changes compared to the parent azepane. It will appear as a doublet, coupling to the proton at C3. The C3 proton will, in turn, be a multiplet, coupled to the C3-methyl protons and the protons on C2 and C4. The signals for the Boc group and the primary amine protons are expected in their characteristic regions.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Rationale for Assignment
C(CH ₃) ₃ (Boc)	~ 1.45	Singlet (s)	9H	Characteristic singlet for the nine equivalent protons of the tert-butyl group. [7][8]
Azepane Ring CH ₂	1.60 - 2.20	Multiplets (m)	6H	Complex, overlapping signals for the C2, C5, and C6 methylene protons.
NH ₂	~ 1.80 (broad)	Broad Singlet (br s)	2H	Primary amine protons, often broad due to quadrupole broadening and exchange.
C3-CH ₃	~ 1.05	Doublet (d)	3H	Methyl group coupled to the single proton on C3.
Azepane Ring CH, CH ₂	2.80 - 3.80	Multiplets (m)	5H	Protons on C3, C4, and C7, with C7 being adjacent to the electron-withdrawing carbamate nitrogen.

2.3 Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or MeOD). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

Figure 2: Standard workflow for ^1H NMR data acquisition.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

3.1 Foundational Principles & Rationale

^{13}C NMR spectroscopy provides a count of the unique carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. Carbamate carbonyls and carbons attached to heteroatoms (N, O) are typically found downfield.

3.2 Predicted ^{13}C NMR Data

The spectrum will be characterized by the Boc group carbons, the new methyl carbon, and the seven carbons of the azepane ring. The carbonyl carbon of the Boc group will be the most

downfield signal. The carbon bearing the methyl group (C3) and the one bearing the amino group (C4) will be clearly distinguishable in the aliphatic region.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C=O (Boc)	~ 155-157	The carbamate carbonyl carbon is significantly deshielded.[7]
C(CH ₃) ₃ (Boc)	~ 80	The quaternary carbon of the tert-butyl group attached to oxygen.[7]
C4	~ 55-60	Carbon attached to the primary amino group.
C7	~ 47-52	Carbon adjacent to the carbamate nitrogen.
C3	~ 35-40	Aliphatic carbon bearing the methyl group.
C2, C5, C6	~ 25-35	Aliphatic methylene carbons of the azepane ring.
C(CH ₃) ₃ (Boc)	~ 28.5	The three equivalent methyl carbons of the tert-butyl group. [7]
C3-CH ₃	~ 15-20	The new methyl carbon at the C3 position.

3.3 Experimental Protocol: ¹³C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Spectral Width: ~200-220 ppm.
 - Acquisition Time: ~1-1.5 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 512-2048, as ^{13}C has a low natural abundance.
- Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction.

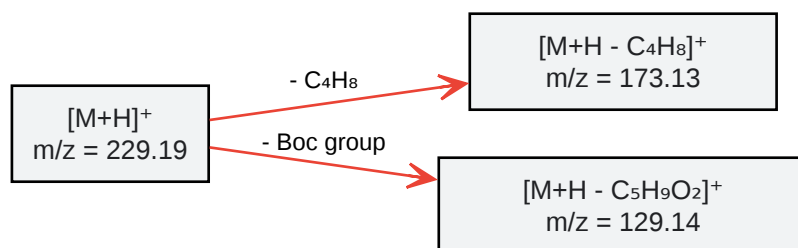
Mass Spectrometry (MS)

4.1 Foundational Principles & Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is an ideal technique as it is a soft ionization method that typically yields the protonated molecular ion $[\text{M}+\text{H}]^+$, allowing for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the exact mass to within a few parts per million (ppm).

4.2 Predicted Mass Spectrum Data

- Molecular Formula: $\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2$
- Molecular Weight: 228.33 g/mol
- Predicted Exact Mass $[\text{M}+\text{H}]^+$: 229.1911 Da
- Major Predicted Fragments:
 - m/z 173.13: Loss of isobutylene (-56 Da) from the Boc group.
 - m/z 129.14: Loss of the entire Boc group (-100 Da).



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Figure 3: Predicted ESI-MS fragmentation pathway.

4.3 Experimental Protocol: ESI-MS Acquisition

- **Sample Preparation:** Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
- **Instrumentation:** Infuse the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).
- **Acquisition Parameters:**
 - Ionization Mode: Positive ion mode.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to desolvate the ions.
 - Mass Range: Scan from m/z 50 to 500.

Infrared (IR) Spectroscopy

5.1 Foundational Principles & Rationale

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, making IR a powerful tool for functional group identification.

5.2 Predicted IR Data

The IR spectrum will be dominated by absorptions from the N-H bonds of the amine and carbamate, the C=O of the carbamate, and the C-H bonds of the aliphatic structure.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Functional Group
N-H Stretch	3300 - 3400	Medium, Doublet	Primary Amine (NH ₂)
C-H Stretch	2850 - 2980	Strong	Aliphatic (CH, CH ₂ , CH ₃)
C=O Stretch	1680 - 1700	Strong	Carbamate (Boc group)[9]
N-H Bend	1580 - 1650	Medium	Primary Amine (NH ₂)
C-N Stretch	1160 - 1250	Medium	Carbamate / Amine

5.3 Experimental Protocol: ATR-IR Acquisition

- **Sample Preparation:** No specific preparation is needed for a liquid sample. Place a small drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Acquisition:**
 - **Background Scan:** Collect a background spectrum of the clean, empty ATR crystal.
 - **Sample Scan:** Collect the spectrum of the sample.
 - **Number of Scans:** Co-add 16-32 scans for a good signal-to-noise ratio.
 - **Resolution:** 4 cm⁻¹.

- Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Conclusion and Data Synthesis

The structural verification of **tert-Butyl 4-amino-3-methylazepane-1-carboxylate** is achieved through a synergistic application of multiple spectroscopic techniques. ^1H and ^{13}C NMR will confirm the carbon-hydrogen framework and the specific connectivity, with the methyl group providing a key diagnostic handle. High-resolution mass spectrometry will unequivocally establish the elemental composition and molecular weight. Finally, IR spectroscopy will provide rapid confirmation of the essential functional groups, namely the primary amine and the Boc-protected secondary amine. Together, these predicted data points form a comprehensive analytical package for the unambiguous identification and quality assessment of this important synthetic building block.

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